molecular formula C10H6BrCl2NO B13090534 8-Bromo-2,4-dichloro-5-methoxyquinoline

8-Bromo-2,4-dichloro-5-methoxyquinoline

Cat. No.: B13090534
M. Wt: 306.97 g/mol
InChI Key: AHPSELFXGQMSHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Bromo-2,4-dichloro-5-methoxyquinoline is a quinoline derivative with the molecular formula C10H6BrCl2NO. This compound is characterized by the presence of bromine, chlorine, and methoxy groups attached to the quinoline ring. It has a molecular weight of approximately 306.971 Da . Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

The synthesis of 8-Bromo-2,4-dichloro-5-methoxyquinoline typically involves the cyclization of 2-bromo-5-methoxyaniline with malonic acid, using phosphorus oxychloride (POCl3) as both catalyst and solvent . This method allows for the formation of the quinoline ring with the desired substituents in place. Industrial production methods may involve similar synthetic routes but optimized for large-scale production to ensure high yield and purity.

Chemical Reactions Analysis

8-Bromo-2,4-dichloro-5-methoxyquinoline undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide and potassium tert-butoxide.

    Oxidation and Reduction: The compound can undergo oxidation to form quinoline N-oxides or reduction to form dihydroquinolines. Reagents such as hydrogen peroxide for oxidation and sodium borohydride for reduction are commonly used.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Scientific Research Applications

8-Bromo-2,4-dichloro-5-methoxyquinoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-Bromo-2,4-dichloro-5-methoxyquinoline involves its interaction with specific molecular targets. For instance, as an EZH2 inhibitor, it binds to the enzyme’s active site, preventing the methylation of histone proteins and thereby affecting gene expression . This inhibition can lead to the reactivation of tumor suppressor genes and suppression of cancer cell growth.

Comparison with Similar Compounds

8-Bromo-2,4-dichloro-5-methoxyquinoline can be compared with other quinoline derivatives such as:

    8-Bromo-2,4-dichloroquinoline: Lacks the methoxy group, which may affect its biological activity and chemical reactivity.

    4-Bromo-8-methoxyquinoline:

Properties

Molecular Formula

C10H6BrCl2NO

Molecular Weight

306.97 g/mol

IUPAC Name

8-bromo-2,4-dichloro-5-methoxyquinoline

InChI

InChI=1S/C10H6BrCl2NO/c1-15-7-3-2-5(11)10-9(7)6(12)4-8(13)14-10/h2-4H,1H3

InChI Key

AHPSELFXGQMSHZ-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C(=CC(=NC2=C(C=C1)Br)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.